Positional Isomer Differentiation: 3-Hydroxy-4-Nitro Versus 4-Hydroxy-3-Nitro Substitution Pattern
The target compound (CAS 288580-52-9) is distinguished from its positional isomer ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS 183380-81-6) by the substitution pattern on the phenyl ring. This regiochemical difference yields distinct intramolecular hydrogen bonding potential: in the 3-hydroxy-4-nitro arrangement, the hydroxyl and nitro groups are ortho to each other, enabling an O–H⋯O hydrogen bond that forms a non-planar six-membered ring, as crystallographically established for the structurally related 3-hydroxy-4-nitrophenyl acetate [1]. In contrast, the 4-hydroxy-3-nitro isomer places the hydroxyl para to the acetate-bearing carbon, eliminating this intramolecular interaction and altering the compound‘s conformational preferences and intermolecular packing .
| Evidence Dimension | Intramolecular hydrogen bonding geometry |
|---|---|
| Target Compound Data | 3-OH and 4-NO₂ groups ortho-arranged; enables O–H⋯O hydrogen bond forming non-planar six-membered ring |
| Comparator Or Baseline | Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS 183380-81-6): 4-OH and 3-NO₂ groups, hydroxyl para to acetate position |
| Quantified Difference | Dihedral angle between acetate group and aromatic ring in 3-hydroxy-4-nitrophenyl acetate: 85.30(3)° [1]; Comparator lacks this intramolecular hydrogen bond architecture |
| Conditions | Crystallographic analysis of 3-hydroxy-4-nitrophenyl acetate at 153 K; monoclinic crystal system, space group P2₁/c |
Why This Matters
The ortho-disposed hydroxyl and nitro groups confer conformational rigidity via intramolecular hydrogen bonding, affecting solubility, crystal packing, and reactivity in solid-phase synthesis or crystallization-dependent purification workflows.
- [1] Liu C, Cheng C, Ji X. 3-Hydroxy-4-nitrophenyl acetate. Acta Crystallographica Section E. 2009;65(Pt 1):o46. doi:10.1107/S1600536808040981. View Source
